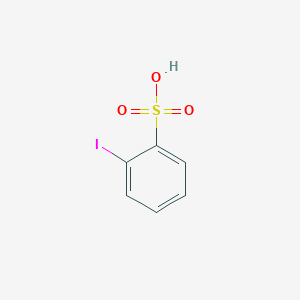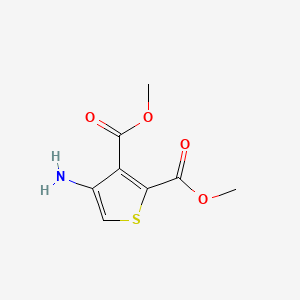
2-iodobenzenesulfonic Acid
Overview
Description
2-Iodobenzenesulfonic acid is an organoiodine compound with the molecular formula C6H5IO3S It is a derivative of benzenesulfonic acid where an iodine atom is substituted at the ortho position relative to the sulfonic acid group
Mechanism of Action
Target of Action
It’s known that this compound is a powerful hypervalent iodine(v) oxidant . Oxidants are substances that have the ability to accept electrons, and they play a crucial role in many biochemical reactions.
Mode of Action
2-Iodobenzenesulfonic acid can be selectively prepared by the oxidation of sodium 2-iodobenzenesulfonate with Oxone or sodium periodate in water . The oxidation of free this compound under acidic conditions affords an iodine(III) heterocycle, while the oxidation of sodium 2-iodobenzenesulfonate in neutral aqueous solution gives the iodine(V) products . This suggests that the compound interacts with its targets by acting as an oxidizing agent, accepting electrons and thereby causing chemical transformations.
Biochemical Pathways
For instance, hypervalent iodine(V) compounds are extensively employed in organic synthesis , suggesting that this compound could influence pathways involving the synthesis of organic compounds.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the oxidation of free this compound under acidic conditions affords different products than the oxidation of sodium 2-iodobenzenesulfonate in neutral aqueous solution . This suggests that pH is a significant factor influencing the compound’s action. Other environmental factors, such as temperature and the presence of other chemical species, could also potentially influence its action.
Biochemical Analysis
Biochemical Properties
2-Iodobenzenesulfonic acid plays a significant role in biochemical reactions, particularly in oxidative processes. It is known to interact with various enzymes and proteins, acting as a catalyst in oxidation reactions. For instance, this compound can be converted to 2-iodoxybenzenesulfonic acid, which is a highly active catalyst for the oxidation of alcohols to carbonyl compounds . This interaction involves the formation of strong intermolecular interactions, such as I=O···I bonds, which facilitate the oxidation process .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways and gene expression. The compound’s oxidative properties can lead to the activation or inhibition of specific signaling pathways, thereby affecting cellular metabolism. For example, the oxidation of alcohols by this compound can result in the production of reactive oxygen species (ROS), which play a crucial role in cell signaling and homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound can act as an oxidizing agent, facilitating the transfer of oxygen atoms to substrates. This process involves the formation of iodine (III) or iodine (V) intermediates, which are highly reactive and can induce changes in gene expression and enzyme activity . The binding interactions with enzymes and proteins are crucial for the compound’s catalytic activity in oxidative reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable under ambient conditions but can degrade under acidic or basic conditions, leading to the formation of iodine (III) or iodine (V) species . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can induce oxidative stress, affecting cellular function and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can act as a mild oxidizing agent, facilitating normal cellular processes. At high doses, it can induce toxic effects, such as oxidative damage to cellular components and tissues . The threshold effects observed in these studies highlight the importance of dosage optimization to minimize adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily those related to oxidative metabolism. The compound interacts with enzymes such as oxidases and peroxidases, facilitating the oxidation of substrates . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s solubility in water allows it to diffuse easily across cellular membranes, where it can interact with intracellular targets . The localization and accumulation of this compound within cells are influenced by its binding interactions with proteins and other biomolecules.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, the oxidation of this compound can lead to its accumulation in the mitochondria, where it can influence mitochondrial function and oxidative metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Iodobenzenesulfonic acid can be synthesized through the reaction of benzenesulfonyl chloride (C6H5SO2Cl) with sodium iodide (NaI). The reaction typically involves the following steps:
Reaction: Benzenesulfonyl chloride is reacted with sodium iodide in an appropriate solvent.
Crystallization: The product is then purified through crystallization to obtain this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Iodobenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-iodoxybenzenesulfonic acid, a hypervalent iodine compound.
Substitution: The iodine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Oxone and sodium periodate.
Substitution: Various nucleophiles can be used to substitute the iodine atom, depending on the desired product.
Major Products
Oxidation: The major product of oxidation is 2-iodoxybenzenesulfonic acid.
Substitution: The products vary based on the nucleophile used in the substitution reaction.
Scientific Research Applications
2-Iodobenzenesulfonic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Iodoxybenzenesulfonic Acid: A hypervalent iodine compound derived from the oxidation of 2-iodobenzenesulfonic acid.
2-Iodosylbenzenesulfonic Acid: Another oxidation product with different reactivity and stability.
Uniqueness
This compound is unique due to its ortho-substituted iodine atom, which imparts distinct reactivity compared to other benzenesulfonic acid derivatives. Its ability to form hypervalent iodine compounds makes it particularly valuable in organic synthesis .
Properties
IUPAC Name |
2-iodobenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IO3S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTNYBYLBTVLRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380827 | |
| Record name | 2-iodobenzenesulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63059-25-6 | |
| Record name | 2-iodobenzenesulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Iodobenzenesulfonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[5-(Trifluoromethyl)isoxazol-3-yl]thiophene-2-sulfonyl chloride](/img/structure/B1303334.png)






![5-[3-(Trifluoromethyl)phenyl]isoxazole](/img/structure/B1303349.png)
![1-[4-(Trifluoromethyl)phenyl]propane-1,2-dione](/img/structure/B1303351.png)


![2-[3-(Trifluoromethyl)benzenesulfonamido]propanoic acid](/img/structure/B1303355.png)
